molecular formula C16H11N3OS B2588254 N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034403-09-1

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2588254
CAS RN: 2034403-09-1
M. Wt: 293.34
InChI Key: BFXXERVUOUVQBI-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as alpha amino acids and derivatives . It also contains a pyrazolo[1,5-a]pyrimidine moiety, which is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of such compounds often involves reactions with heterocyclic amines and active methylene compounds . In some cases, the intermediates synthesized are subjected to halogenation, reduction, and alkylation reactions . The yield and properties of the final product can vary depending on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple heterocyclic rings and functional groups. The pyrazolo[1,5-a]pyrimidine core forms the central part of the molecule .


Chemical Reactions Analysis

This compound, like other pyrazolo[1,5-a]pyrimidines, can undergo a variety of chemical reactions. For example, it can react with hydrazonoyl chlorides and halo ketones to form thiazoles and 1,3,4-thiadiazoles . The specific reactions and products can depend on the exact structure and substituents of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some related compounds are known to be solid at room temperature . The compound’s IR spectrum, NMR spectrum, and mass spectrum can provide further information about its structure and properties .

Scientific Research Applications

Heterocyclic Synthesis

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide is a component in the synthesis of various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been utilized to synthesize diverse derivatives like pyrazole, isoxazole, pyrimidine, and pyrazolopyrimidine derivatives, highlighting the compound's role in creating complex heterocycles (Mohareb et al., 2004).

Synthesis of Bioactive Compounds

This compound plays a crucial role in the synthesis of various bioactive molecules. For example, it has been used to produce derivatives targeting co-activator associated arginine methyltransferase 1 (CARM1), which are important in medicinal chemistry (Allan et al., 2009). Additionally, it is instrumental in creating substances with potential antifungal properties against phytopathogens (Vicentini et al., 2007).

Insecticidal Applications

Derivatives synthesized using this compound have shown potential as insecticidal agents. For instance, sulfonamide thiazole derivatives have been studied for their insecticidal effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

Antimicrobial Activity

The compound is utilized in synthesizing new benzo[b]thiophene derivatives, which have demonstrated potent antimicrobial activities. These molecules have been shown to be effective against various bacterial and fungal species (Isloor et al., 2010).

Antitubercular Agents

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which can be synthesized from this compound, have been identified as promising antitubercular agents. These derivatives exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the pharmaceutical effects of some related compounds , it could be interesting to investigate whether this compound has similar effects. Additionally, the compound’s reactivity and behavior under different conditions could be studied further .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-16(15-9-11-3-1-2-4-14(11)21-15)18-12-6-8-19-13(10-12)5-7-17-19/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXERVUOUVQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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